N-Acetyl-O-methyl-L-tyrosine

Catalog No.
S761989
CAS No.
28047-05-4
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-O-methyl-L-tyrosine

CAS Number

28047-05-4

Product Name

N-Acetyl-O-methyl-L-tyrosine

IUPAC Name

(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1

InChI Key

HRUASHPCEMXOMR-NSHDSACASA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O

Synonyms

AC-TYR(ME)-OH;28047-05-4;N-acetyl-O-methyltyrosine;Acetyl-O-methyl-L-tyrosine;N-Acetyl-O-methyl-L-tyrosine;SCHEMBL4361126;L-Tyrosine,N-acetyl-O-methyl-;CTK8F7549;MolPort-003-917-590;ZINC399350;6116AH;AKOS024324462;VZ33098;K-7037

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O

Application in Proteomics

Summary of the Application: AC-TYR(ME)-OH, or N-acetyl-L-tyrosine ethyl ester, has been used in the study of trypsin proteoforms . Trypsin is a protease commonly used for protein sample digestion in proteomics .

Methods of Application: In the study, a series of N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester .

Results or Outcomes: The study found that pseudotrypsin, a trypsin proteoform, shows altered kinetic properties, thermodynamic stability, and cleavage site preference compared to other proteoforms . This information can be valuable in proteomics protocols .

Application in Polymer Science

Summary of the Application: N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters, which can be synthesized from AC-TYR(ME)-OH, have been used in the copolymerization of ethylene .

Methods of Application: The N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester . These esters were then used in the copolymerization of ethylene .

Results or Outcomes: The copolymerization resulted in copolymers with a high average molecular weight and a high incorporation ratio of N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester within the copolymer chain . The insertion of the polar comonomer into a copolymer chain can effectively improve the hydrophilicity of a copolymer .

Application in Biochemistry

Summary of the Application: N-acetyl-L-tyrosine ethyl ester, a derivative of AC-TYR(ME)-OH, has been used in the study of trypsin proteoforms . Trypsin is a protease commonly used for protein sample digestion in proteomics .

Application in Drug Optimization

Summary of the Application: N-acetyltyrosine, a compound related to AC-TYR(ME)-OH, is used as a high solubility precursor to Tyrosine used due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine .

Methods of Application: N-acetyltyrosine can be synthesized from AC-TYR(ME)-OH and is used in drug optimization due to its high solubility .

Results or Outcomes: The use of N-acetyltyrosine can improve the solubility of drugs, making them more effective .

N-Acetyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of an acetyl group and a methoxy group. Its chemical formula is C12H15NO4C_{12}H_{15}NO_4, and it is recognized for its unique structural features that enhance its solubility and biological activity compared to L-tyrosine. This compound plays a significant role in biochemical research and therapeutic applications, particularly in the context of protein synthesis and metabolic pathways.

  • Increasing the availability of L-tyrosine, a precursor for neurotransmitters like dopamine and norepinephrine, potentially impacting mood and alertness [].
  • Modulating stress response pathways and reducing oxidative stress [].
  • Generally considered safe for healthy adults at recommended doses [].
  • Potential side effects like nausea, stomach upset, and diarrhea have been reported in some cases [].
  • Pregnant or lactating women, individuals with certain medical conditions, and those taking medications should consult a healthcare professional before using NAT [].
, including:

  • Acylation Reactions: It can be synthesized from L-tyrosine through acylation using acetic anhydride or acetyl chloride, which introduces the acetyl group .
  • Methylation Reactions: The introduction of the methoxy group can be achieved via Williamson ether synthesis or by reacting with diazomethane, leading to the formation of optically pure derivatives .
  • Hydrolysis: Under certain conditions, N-acetyl-O-methyl-L-tyrosine can be hydrolyzed to yield L-tyrosine and methanol .

N-Acetyl-O-methyl-L-tyrosine exhibits several biological activities:

  • Precursor Role: It serves as a precursor for neurotransmitters and hormones, contributing to the synthesis of catecholamines such as dopamine and norepinephrine.
  • Enhanced Solubility: Compared to L-tyrosine, N-acetyl-O-methyl-L-tyrosine has improved solubility, making it more bioavailable for parenteral nutrition applications .
  • Protease Interaction: Studies indicate that this compound can interact with proteases like trypsin, influencing their kinetic properties and stability.

The synthesis of N-Acetyl-O-methyl-L-tyrosine can be achieved through various methods:

  • Acetylation of L-Tyrosine:
    • React L-tyrosine with acetic anhydride or acetyl chloride.
    • Control the reaction conditions to minimize side products like O,N-diacetyl-L-tyrosine.
    • Perform alkaline hydrolysis to obtain pure N-acetyl-L-tyrosine .
  • Methylation:
    • Use diazomethane to methylate N-acetyl-L-tyrosine, resulting in N-acetyl-O-methyl-L-tyrosine .
  • Alternative Synthesis Routes:
    • Employ saponification of N-acetyl-L-tyrosine methyl ester as a more convenient route to produce N-acetyl-O-methyl-L-tyrosine .

N-Acetyl-O-methyl-L-tyrosine has several applications:

  • Nutritional Support: Used in total parenteral nutrition due to its solubility and ability to provide nitrogen support where oral intake is inadequate .
  • Research Tool: Utilized in biochemical studies to investigate enzyme kinetics and protein interactions.
  • Drug Development: Its derivatives are explored in drug optimization strategies due to their enhanced solubility profiles.

Research indicates that N-Acetyl-O-methyl-L-tyrosine interacts with various biological molecules:

  • Proteases: Interaction studies reveal altered kinetic properties when this compound is used with trypsin proteoforms, affecting their cleavage site preferences.
  • Enzyme Catalysis: The compound's structural modifications influence enzyme-catalyzed reactions, providing insights into enzyme mechanisms and substrate specificity .

N-Acetyl-O-methyl-L-tyrosine shares similarities with several compounds but maintains unique characteristics due to its specific functional groups. Here are some comparable compounds:

CompoundStructureUnique Features
N-Acetyl-L-TyrosineC11H13NO4Direct precursor for L-Tyrosine; less soluble
O-Methyl-L-TyrosineC10H13NO3Methylated form of L-Tyrosine; lacks acetyl group
N-Boc-L-TyrosineC14H19NO4Protecting group for amino acids; used in synthesis
L-TyrosineC9H11NO3Non-essential amino acid; precursor for neurotransmitters

The uniqueness of N-Acetyl-O-methyl-L-tyrosine lies in its combination of both acetyl and methoxy groups, enhancing its solubility and biological activity compared to its analogs. This makes it particularly valuable in nutritional formulations and biochemical research contexts.

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Wikipedia

N-Acetyl-O-methyl-L-tyrosine

Dates

Modify: 2023-08-15

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